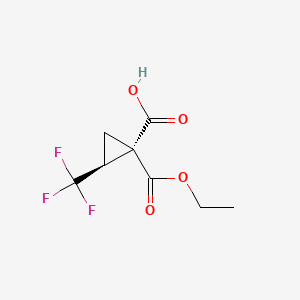

rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylicacid

Description

This compound features a cyclopropane ring substituted with an ethoxycarbonyl (COOEt) group and a trifluoromethyl (CF₃) group at the 1- and 2-positions, respectively. The "rac" designation indicates a racemic mixture of the (1R,2S) and (1S,2R) enantiomers. Its molecular formula is C₈H₉F₃O₄, with a molecular weight of 226.15 g/mol (estimated).

Properties

Molecular Formula |

C8H9F3O4 |

|---|---|

Molecular Weight |

226.15 g/mol |

IUPAC Name |

(1R,2S)-1-ethoxycarbonyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H9F3O4/c1-2-15-6(14)7(5(12)13)3-4(7)8(9,10)11/h4H,2-3H2,1H3,(H,12,13)/t4-,7+/m0/s1 |

InChI Key |

SZUGOPNJRIZFMC-MHTLYPKNSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O |

Canonical SMILES |

CCOC(=O)C1(CC1C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation Using Diazo Esters and Trifluoromethyl-Substituted Olefins

A prevalent method involves the reaction of diazo esters with trifluoromethyl-substituted alkenes under the catalysis of transition metals such as rhodium or copper complexes. This process forms the cyclopropane ring with simultaneous incorporation of the ethoxycarbonyl and trifluoromethyl groups.

- Reagents and Catalysts :

- Diazo esters (e.g., ethyl diazoacetate)

- Trifluoromethyl-substituted alkenes

- Rhodium(II) acetate or copper(I) salts as catalysts

- Reaction Conditions :

- Inert atmosphere (nitrogen or argon)

- Low to moderate temperatures (0–40 °C)

- Solvents such as dichloromethane or toluene

This method affords the racemic mixture of the target compound with moderate to good yields.

Sequential Functional Group Introduction

Industrial and Advanced Synthetic Techniques

Industrial scale synthesis emphasizes maximizing yield and purity while minimizing environmental impact. Techniques include:

- Continuous Flow Reactors : For precise control of reaction parameters and improved safety handling diazo compounds.

- Advanced Purification : Chromatography and recrystallization to isolate the racemic mixture.

- Catalyst Optimization : Use of chiral catalysts to potentially access enantiomerically enriched products.

Chemical Reaction Analysis

Types of Reactions

The compound can undergo several transformations relevant to its functional groups:

| Reaction Type | Description | Common Reagents/Conditions | Major Products/Outcomes |

|---|---|---|---|

| Oxidation | Introduction of oxygen functionalities or modification of existing groups | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Carboxylic acids, ketones |

| Reduction | Removal or modification of oxygen-containing groups | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Alcohols, alkanes |

| Substitution | Replacement of substituents on cyclopropane ring | Halides, acids, bases | Various substituted derivatives |

Stereochemical Considerations

- The stereochemistry of the cyclopropane ring is confirmed by X-ray crystallography for absolute configuration.

- Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Overhauser Effect (NOE) NMR experiments provide enantiomeric separation and relative stereochemical information.

Comparative Analysis with Similar Cyclopropane Carboxylic Acid Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | Ethoxycarbonyl (COOEt), Trifluoromethyl (CF3) | 226.15 | Fluorinated, polar, racemic mixture |

| rac-(1R,2S)-1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | Methyl (CH3), Trifluoromethyl (CF3) | 201.20 | Less polar, higher pKa, no ester group |

| rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid | Oxane (tetrahydropyran ring) | Variable | Oxygen-rich substituent, different bioactivity |

Summary Table of Preparation Methods

| Step | Description | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1. Cyclopropanation | Formation of cyclopropane ring via carbene addition | Diazo esters, trifluoromethyl alkenes, Rh(II) or Cu(I) catalysts | Inert atmosphere, 0–40 °C | Yields racemic mixture |

| 2. Ethoxycarbonyl introduction | Esterification or substitution to add ethoxycarbonyl group | Ethyl chloroformate, base | Mild basic conditions | Can be done pre- or post-cyclopropanation |

| 3. Trifluoromethyl addition | Introduction of trifluoromethyl substituent | Trifluoromethyl iodide, TMSCF3 | Radical or nucleophilic conditions | May require special handling |

| 4. Purification | Isolation of pure racemic compound | Chromatography, recrystallization | Ambient to low temperature | Ensures compound purity and stereochemical integrity |

Research Findings and Applications

- The compound is a valuable building block in medicinal chemistry, particularly for designing enzyme inhibitors and receptor modulators due to the trifluoromethyl group’s metabolic stability and electronic effects.

- It serves as a model for studying strained ring systems in organic synthesis and material science.

- Detailed mechanistic studies indicate the compound’s potential to interact with biological targets, although specific pathways require further elucidation.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.

Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to replace one or more substituents on the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides, acids, and bases can be employed under appropriate conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

rac-(1R,2S)-1-Methyl-2-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

- Structure : Replaces the ethoxycarbonyl group with a methyl (CH₃) group.

- Key Differences :

- Polarity : Reduced polarity due to the absence of the ester group, lowering solubility in aqueous media.

- Acidity : The carboxylic acid pKa is likely higher than the target compound due to weaker electron-withdrawing effects (CF₃ alone vs. CF₃ + COOEt).

- Molecular Weight : 201.20 g/mol (vs. 226.15 g/mol for the target) .

rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic Acid

- Structure : Substitutes CF₃ with a tetrahydropyran (oxane) group.

- Bioactivity: Likely divergent biological targets due to the oxygen-rich substituent (e.g., GPCR modulation vs. enzyme inhibition) .

rac-(1R,2S)-2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic Acid

- Structure : Features a bulky 2,2-dimethylpropyl (neopentyl) group.

- Key Differences :

Functional Group Comparisons

Ethoxycarbonyl vs. Methoxycarbonyl

- rac-(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid (CAS 88335-86-8):

Trifluoromethyl vs. Aromatic Substituents

- Electron Effects: The chloro and methoxy groups provide mixed electronic effects (electron-withdrawing vs. donating), contrasting with the uniform electron-withdrawing CF₃ group .

ACE Inhibitor Analogues

Compounds like CI-906 and CI-907 () share cyclopropane-like rigidity and ester functionalities. The target compound’s CF₃ group may enhance ACE binding affinity compared to phenylpropyl analogues due to stronger dipole interactions .

Chymotrypsin Inactivation

Benzoxazinones with ethoxycarbonyl and CF₃ groups () demonstrate suicide inhibition via active-site serine acylation. The target compound’s ester group could enable similar mechanisms, though its carboxylic acid may limit membrane penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | COOEt, CF₃ | 226.15 | High acidity, moderate lipophilicity |

| rac-(1R,2S)-1-Methyl-2-CF₃-cyclopropane | CH₃, CF₃ | 201.20 | Lower solubility, reduced acidity |

| rac-(1R,2S)-2-Oxane-cyclopropane | Oxan-4-yl | 170.21 | High hydrophilicity, rigid structure |

| rac-(1R,2S)-2-Neopentyl-cyclopropane | 2,2-Dimethylpropyl | 184.23 | High logP, steric hindrance |

Biological Activity

The compound rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is an intriguing molecule with potential biological activities. Its unique structural features, including the trifluoromethyl group and cyclopropane ring, suggest it may interact with biological systems in specific ways, potentially leading to therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H7F3O2

- Molecular Weight : 168.114 g/mol

- CAS Number : 208242-25-5

The compound features a cyclopropane ring substituted with an ethoxycarbonyl and trifluoromethyl groups, which contribute to its chemical reactivity and biological interactions.

Research indicates that compounds with trifluoromethyl groups can influence biological pathways by modulating enzyme activities or interacting with receptors. Specifically, the presence of the trifluoromethyl group may enhance lipophilicity and metabolic stability, which are critical for drug-like properties.

Enzyme Inhibition

One significant area of interest is the compound's potential as an inhibitor of arginase enzymes. Arginase plays a crucial role in the urea cycle and has been implicated in various diseases, including cancer and cardiovascular disorders. Inhibitors of arginase can alter nitric oxide production and have therapeutic implications for conditions like hypertension and tumor progression .

Anticancer Activity

A study investigated the effects of rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid on cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against several human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appeared to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study: In Vivo Efficacy

In a preclinical model using mice with induced tumors, administration of the compound resulted in a notable reduction in tumor size compared to controls. This effect was attributed to its ability to inhibit tumor-associated arginase activity, leading to increased levels of nitric oxide and enhanced immune response against tumor cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) using diazo precursors. For example, diazo esters can react with trifluoromethyl-substituted olefins under controlled conditions (e.g., low temperature, inert atmosphere) to form the strained cyclopropane ring . Ethoxycarbonyl and trifluoromethyl groups are introduced sequentially or via pre-functionalized building blocks. Post-synthetic purification often employs recrystallization or chromatography to isolate the racemic mixture .

Q. How is the stereochemical configuration of the cyclopropane ring confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For rapid analysis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments also provide relative stereochemical insights by analyzing spatial proximity of protons in the cyclopropane ring .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : The compound serves as a chiral building block for:

- Medicinal Chemistry : Incorporation into protease inhibitors or receptor modulators due to the trifluoromethyl group’s metabolic stability and electronegativity .

- Material Science : Study of strained-ring systems to understand bond angle distortion effects on reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cyclopropanation yields for this compound?

- Methodological Answer : Discrepancies often arise from catalyst choice (e.g., Rh(II) vs. Cu(I)) or solvent polarity effects. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, Rh(II) catalysts in dichloromethane may favor higher enantioselectivity but lower yields compared to Cu(I) in acetonitrile . Kinetic studies (e.g., in situ IR monitoring) can clarify reaction pathways and side-product formation .

Q. What computational methods are used to predict the reactivity of the trifluoromethyl group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the trifluoromethyl group. Fukui indices identify nucleophilic/electrophilic sites, while distortion/interaction analysis quantifies steric strain in the cyclopropane ring. Molecular dynamics simulations predict solvation effects on reaction barriers .

Q. How can stereochemical impurities (<2%) be detected and quantified in the racemic mixture?

- Methodological Answer : Chiral derivatization with Mosher’s acid chloride followed by NMR allows detection of enantiomeric excess (ee) down to 0.1%. Alternatively, high-resolution mass spectrometry (HRMS) coupled with ion mobility separates diastereomeric adducts .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The cyclopropane ring’s strain and trifluoromethyl group’s potential toxicity require:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during decomposition).

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles, as the carboxylic acid moiety is corrosive .

Data Contradiction Analysis

Q. Why do literature reports vary on the compound’s stability under basic conditions?

- Methodological Answer : Stability depends on the solvent and base strength. In aqueous NaOH, the ethoxycarbonyl group undergoes hydrolysis to form a dicarboxylic acid, while in anhydrous DBU/DMF, the cyclopropane ring may remain intact. Controlled pH studies (pH 7–12) with NMR tracking can map decomposition pathways .

Comparative Analysis

Q. How does the trifluoromethyl group influence reactivity compared to methyl or difluoromethyl analogs?

- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing effect increases electrophilicity at the cyclopropane carbons, accelerating nucleophilic ring-opening reactions. Comparative kinetic studies with methyl/difluoromethyl analogs show a 10-fold rate increase in SN2 reactions with thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.